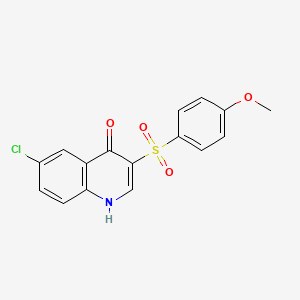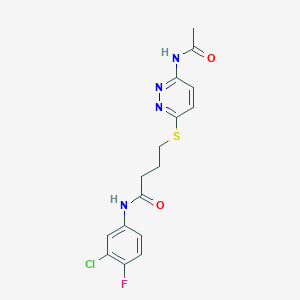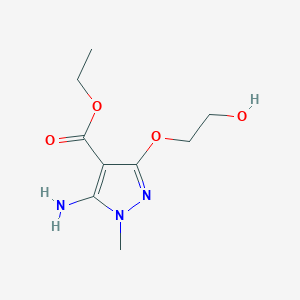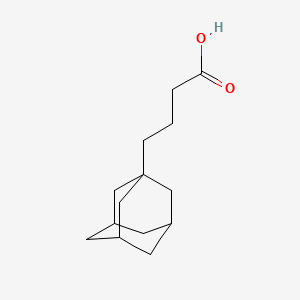
4-(1-adamantyl)butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-adamantyl)butanoic Acid is a chemical compound with the molecular formula C14H23NO2 . It is a derivative of adamantane, a highly symmetrical alicyclic hydrocarbon . Adamantane is bulky, rigid, and hydrophobic, and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains has been addressed in several studies . Synthetic methods for these polymers include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Molecular Structure Analysis
The molecular structure of 4-(1-adamantyl)butanoic Acid contains a total of 40 bonds, including 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis
Adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes can undergo living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .Aplicaciones Científicas De Investigación
Polymer Science : 4-(1-adamantyl)butanoic acid derivatives have been used in the synthesis of polyamide-imides with pendent adamantyl groups. These polymers exhibit high glass transition temperatures and thermal stability, making them suitable for applications requiring high-performance materials (Liaw & Liaw, 2001).
Crystallography and Chiral Separation : Research has explored the synthesis of adamantylacetyl derivatives for enantioresolution, a process important in chiral separation. One study demonstrated the use of adamantylacetyl derivatives in separating the S-enantiomer of 2-butanol, showcasing its potential in chiral resolution processes (Miragaya et al., 2010).
Drug Molecule Crystallography : Adamantyl derivatives have been used in the crystal structure determination of large drug molecules. This has implications in pharmaceutical research, particularly in understanding the molecular structure of drugs (Baias et al., 2013).
Coating and Surface Engineering : Research has also explored the synthesis of alkoxylsilane including the adamantyl group for coating applications. These coatings have shown to increase thickness and improve hardness, suggesting potential use in protective coatings (Tsuge & Ono, 2007).
Chemiluminescence in Polymers : Incorporating adamantyl derivatives into polymers can result in chemiluminescence, which is the emission of light upon mechanical stimulation. This has potential applications in studying material failure and creating light-emitting materials (Chen et al., 2012).
Organic Synthesis and Reactivity : Adamantyl groups have been utilized in the synthesis and reactivity studies of arylpalladium complexes. This research contributes to the understanding of complex organic reactions, which is vital in synthetic chemistry (Stambuli et al., 2002).
Nanofluidic Devices : Adamantyl derivatives have been used in the optical gating of synthetic ion channels in nanofluidic devices. This research is significant in the development of light-induced controlled release systems and sensing technologies (Ali et al., 2012).
Mecanismo De Acción
Target of Action
Adamantane derivatives have been known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are frequently achieved via carbocation or radical intermediates that have unique stability and reactivity .
Mode of Action
The mode of action of 4-(1-adamantyl)butanoic Acid involves the conversion of diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . This is achieved through radical-based functionalization reactions . The radicals are intercepted with CO forming the acyl radical, and upon subsequent reaction with O2, eventually generates carboxylic acids .
Biochemical Pathways
The compound is likely involved in the functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds .
Pharmacokinetics
These studies have shown that pharmaceutical compositions comprising an immediate release component and a modified release component can impact the bioavailability of the compound .
Action Environment
It’s worth noting that the synthesis of similar compounds has shown sensitivity to the vicinity of the bulky cage group .
Direcciones Futuras
The results reported in various studies encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The synthesis of polymers carrying adamantyl substituents in their side chains is a promising area of research .
Propiedades
IUPAC Name |
4-(1-adamantyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c15-13(16)2-1-3-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVGUIRJTRHXGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

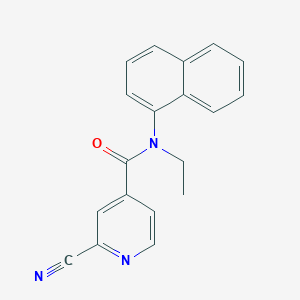
amino}methyl)benzonitrile](/img/structure/B2391826.png)
![3-Allyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2391828.png)
![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2391830.png)

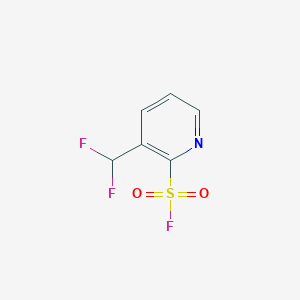
![3-(2H-1,3-benzodioxol-5-yl)-1-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2391833.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391835.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2391837.png)
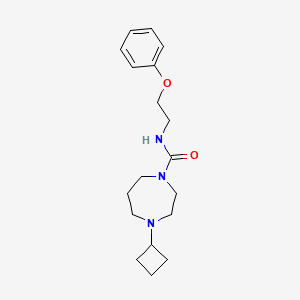
![5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391840.png)
